molecular formula C16H11NO5 B5238650 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one

7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one

Cat. No.: B5238650
M. Wt: 297.26 g/mol
InChI Key: XWIYBJNOBJDJGD-UHFFFAOYSA-N
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Description

7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-nitrophenylmethoxy group at the 7-position

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromophore properties.

    Medicine: Studied for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-2H-chromen-2-one and potassium carbonate in DMF.
  • Add 4-nitrobenzyl bromide to the reaction mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent, such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 7-[(4-aminophenyl)methoxy]-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives with extended conjugation.

Mechanism of Action

The mechanism of action of 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is primarily related to its ability to interact with biological macromolecules through various pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-nitrophenylmethoxybenzene: Lacks the chromen-2-one core, affecting its overall properties and applications.

Uniqueness

7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the 4-nitrophenylmethoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-16-8-4-12-3-7-14(9-15(12)22-16)21-10-11-1-5-13(6-2-11)17(19)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYBJNOBJDJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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